(2-Methylthiophen-3-yl)boronic acid
Overview
Description
(2-Methylthiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C5H7BO2S. It is a boronic acid derivative of 2-methylthiophene, a sulfur-containing heterocycle.
Mechanism of Action
Target of Action
(2-Methylthiophen-3-yl)boronic acid, also known as 2-methylthiophene-3-boronic acid, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium (II) complex used in the SM coupling .
Mode of Action
In the SM coupling reaction, the this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°c .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds . It’s also used as a reagent in the preparation of functionalized heterocycles as antiviral agents .
Action Environment
The action of this compound is influenced by several environmental factors. The pH strongly influences the rate of the reaction . The reaction is considerably accelerated at physiological pH . Additionally, the compound is sensitive to light, moisture, and temperature, and thus requires specific storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylthiophen-3-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with boron tribromide (BBr3) followed by hydrolysis. Another method includes the use of boron triethanolamine under oxidative conditions . Additionally, the reaction of thiophene with trimethylborane under oxygen can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: It can participate in electrophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Electrophiles like halogens or alkylating agents are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiophenes.
Scientific Research Applications
(2-Methylthiophen-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.
Medicine: It serves as a precursor for the synthesis of antiviral agents and other therapeutic compounds.
Comparison with Similar Compounds
(2-Methylthiophen-3-yl)boronic acid can be compared with other boronic acids such as:
4-Methyl-3-thienylboronic acid: Similar in structure but with a different substitution pattern, leading to distinct reactivity and applications.
Phenylboronic acid: Lacks the sulfur atom, resulting in different chemical properties and uses.
2-Thiopheneboronic acid:
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic and medicinal applications.
Properties
IUPAC Name |
(2-methylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZXRAJFXAKLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619418 | |
Record name | (2-Methylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-10-3 | |
Record name | (2-Methylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylthiophene-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.